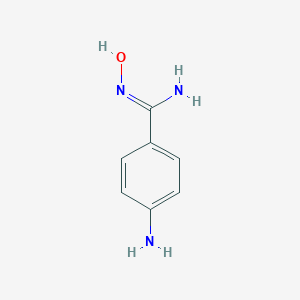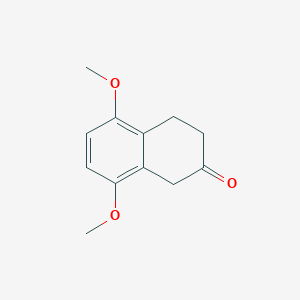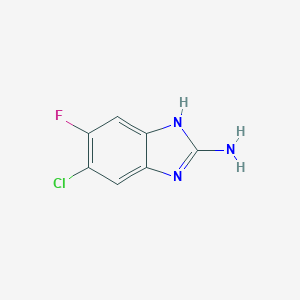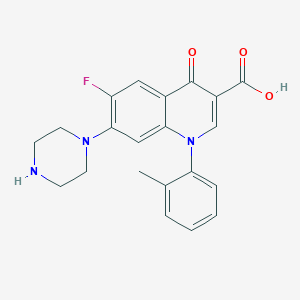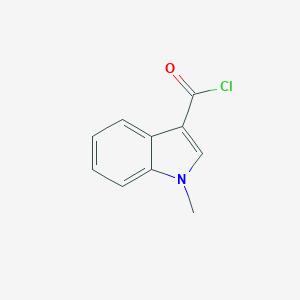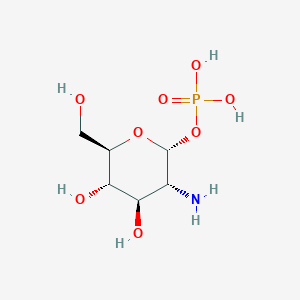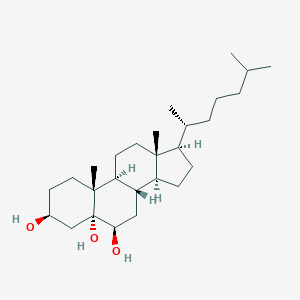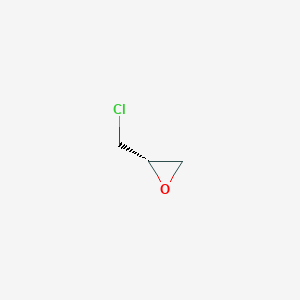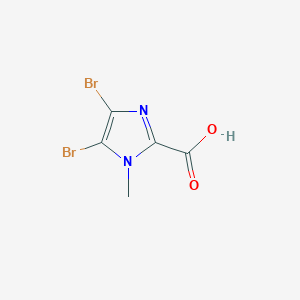
环丁酮
描述
Cyclobutanone is a cyclic ketone with the molecular formula C4H6O. It is a colorless, volatile liquid with a sweet, fruity odor. It is an important intermediate in organic synthesis, and is also used as a reagent in the synthesis of a variety of compounds. Cyclobutanone has a wide range of applications in the pharmaceutical, agricultural, and food industries. It is also used in the manufacture of polymers, resins, and other materials.
科学研究应用
1. 辐照食品中的识别
环丁酮,特别是2-烷基环丁酮,已被认定为识别含脂类食品是否经过辐照的可靠标志物。它们的存在是辐照食品如鸡肉和液体全蛋等标准化检测测试中的关键因素。研究已经开发出快速分析这些食品中环丁酮的方法,强调了它们在食品安全和辐照检测中的重要性(Tewfik, 2008)。
2. 有机合成中的作用
环丁酮在有机合成中发挥着重要作用。它们与芳基硼酸在铑(I)催化剂存在下反应,导致丁酮苯酮衍生物的形成。这种反应突显了它们在创造复杂有机分子中的实用性(Matsuda, Makino, & Murakami, 2004)。此外,环丁酮已被用于与磷氧化物锂化物的亲电反应,展示了它们作为合成有机化学反应物的多功能性(Guéguen, O’Brien, Warren, & Wyatt, 1997)。
3. 生物活性
环丁酮存在于一系列生物活性化合物中,特别是来自陆地和海洋物种的含环丁烷生物碱中。这些化合物表现出抗微生物、抗菌、抗癌等活性,突显了它们在制药研究中的潜力(Dembitsky, 2007)。
4. 酶抑制潜力
环丁酮显示出作为酶抑制剂的潜力,特别是在抑制β-内酰胺酶酶的作用中,这些酶使β-内酰胺类抗生素产生抗药性。人们已经研究了它们在治疗对传统抗生素产生抗药性的细菌感染中的潜力(Devi & Rutledge, 2017)。
5. 复杂分子的合成
环丁酮使得具有对映选择性去对称化的复杂分子的合成成为可能。它们固有的环张力使得独特反应成为可能,导致各种具有生物学意义的化合物的产生(Sietmann & Wiest, 2020)。
6. 化学合成和官能团化
环丁酮合成和官能团化方面的最新进展在化学领域开辟了新的可能性。这些进展包括有机和生物催化方法,展示了环丁酮在创造生物活性化合物和药物方面的合成潜力(Secci, Frongia, & Piras, 2013)。
安全和危害
未来方向
Cyclobutanone has a variety of applications, particularly in the field of synthetic organic chemistry. It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . Recent advances in the total synthesis of cyclobutane-containing natural products have been reported .
作用机制
Target of Action
Cyclobutanone is an organic compound with the molecular formula (CH2)3CO . It is a four-membered cyclic ketone, also known as a cycloalkanone In photochemical reactions, the primary target of cyclobutanone is the molecular system it is introduced to .
Mode of Action
Cyclobutanone interacts with its targets through photochemical reactions . When excited at 200 nm by a laser pulse, cyclobutanone in its second excited electronic state (S2) can follow two pathways for its nonradiative decay :
- A ring-opening in S2 and a subsequent rapid decay to the ground electronic state, where the photoproducts are formed .
- A transfer through a closed-ring conical intersection to S1, where cyclobutanone ring opens and then funnels to the ground state .
Biochemical Pathways
The main photoproducts after 2 ps of dynamics are CO + cyclopropane (50%), CO + propene (10%), and ethene and ketene (34%) . These products are formed through the nonradiative decay pathways mentioned above .
Pharmacokinetics
It’s known that cyclobutanone is a colorless volatile liquid at room temperature , which suggests it could be absorbed and distributed quickly in an organism. More research is needed to fully understand the pharmacokinetics of cyclobutanone.
Result of Action
The molecular and cellular effects of cyclobutanone’s action are primarily observed in its photochemical reactions. The photoexcited cyclobutanone undergoes nonradiative decay, leading to the formation of various photoproducts . These photoproducts can have various effects depending on the molecular system cyclobutanone is introduced to.
Action Environment
The action, efficacy, and stability of cyclobutanone can be influenced by various environmental factors. For instance, the photochemical reactions of cyclobutanone are triggered by a laser pulse at 200 nm . Therefore, the presence and intensity of light can significantly influence cyclobutanone’s action. Additionally, the temperature and pressure conditions can affect the volatility and stability of cyclobutanone .
生化分析
Biochemical Properties
Cyclobutanone plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the inherent ring strain of Cyclobutanone .
Molecular Mechanism
At the molecular level, Cyclobutanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutanone have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclobutanone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Cyclobutanone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Cyclobutanone is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Cyclobutanone and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
属性
IUPAC Name |
cyclobutanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSVMDWKBRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061592 | |
| Record name | Cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Cyclobutanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.0 [mmHg] | |
| Record name | Cyclobutanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1191-95-3 | |
| Record name | Cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOBUTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PF2SH405U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclobutanone?
A1: Cyclobutanone has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []
Q2: What are some key spectroscopic features of cyclobutanone?
A2: The far-infrared spectrum of cyclobutanone reveals a series of sharp Q branches, suggesting a planar four-membered ring. [, ] NMR studies, particularly 1H and 13C NMR, are valuable for determining the structure and conformation of cyclobutanone derivatives. [, ]
Q3: Are cyclobutanones stable under ambient conditions?
A3: While cyclobutanones are generally stable, their reactivity can vary depending on the substituents present. For instance, 2,2-diphenylcyclobutanones exhibit greater stability compared to N-tosyl-azetidin-2-ones, which are prone to isomerization and rearrangement. []
Q4: How can cyclobutanones be synthesized using catalytic methods?
A4: Cyclobutanones can be efficiently synthesized via [2+2] cycloaddition reactions of ketenes with olefins. This reaction is often catalyzed by Lewis acids like boron trifluoride etherate. [, , , ]
Q5: Can cyclobutanones themselves act as intermediates in catalytic reactions?
A5: Yes, cyclobutanones bearing alkoxy substituents at the 3-position can function as 1,4-zwitterionic intermediates. These intermediates react with various unsaturated compounds, including allenylsilanes, to generate valuable six-membered or bridged ring systems. []
Q6: How does the choice of catalyst influence the outcome of reactions involving cyclobutanones?
A6: Different catalysts can lead to distinct products in reactions with cyclobutanones. For example, in the rhodium(I)-catalyzed decarbonylation of cyclobutanones, the choice of ligands significantly impacts the reaction rate and selectivity, yielding either cyclopropanes or alkenes. []
Q7: How is ring-opening of cyclobutanones achieved catalytically?
A7: Transition metal catalysts, particularly palladium and nickel complexes, have shown efficacy in promoting ring-opening reactions of cyclobutanones. These reactions offer valuable routes to diverse molecular scaffolds, often in an enantioselective manner. [, ]
Q8: Have computational methods been employed to study cyclobutanone reactions?
A8: Yes, computational chemistry has been instrumental in elucidating the mechanisms of cyclobutanone reactions. For instance, DFT calculations have provided insights into the mechanism of chiral phosphoric acid-catalyzed Baeyer-Villiger reactions of cyclobutanones. []
Q9: Can computational studies predict the outcome of cyclobutanone photochemistry?
A9: Yes, recent studies have combined trajectory surface hopping with high-level electronic structure calculations (XMS-CASPT2) to predict the photodynamics of cyclobutanone upon excitation at 200 nm. These simulations offer valuable insights into the photoproduct distribution and excited-state dynamics. []
Q10: How does the substitution pattern of cyclobutanones influence their reactivity?
A10: Substituents on the cyclobutanone ring play a crucial role in dictating reactivity. For instance, bulky substituents at the 3-position of 2,2-dichlorocyclobutanones facilitate cine-rearrangement reactions. [] In [4+2] cycloaddition reactions, the regioselectivity of ring-opening is influenced by the substitution pattern on the cyclobutanone ring. []
Q11: Are there cyclobutanone derivatives with potential biological activity?
A11: Yes, cyclobutanone analogues of β-lactam antibiotics, like penicillin, have been synthesized and investigated for their potential as enzyme inhibitors. These analogues have shown inhibitory activity against β-lactamases and other serine proteases. [, ]
Q12: How can the stability of cyclobutanone derivatives be enhanced?
A12: The stability of cyclobutanone derivatives can be improved by converting them into more stable functionalities. For example, the reactive carbonyl group in bicyclic α-chlorocyclobutanones can be reduced to the corresponding cyclobutanol, allowing for further functionalization without undesirable side reactions. []
Q13: How are cyclobutanones detected and quantified in complex matrices?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive technique widely employed for the detection and quantification of cyclobutanones, especially 2-alkylcyclobutanones, in irradiated food samples. [, , , ]
Q14: Are there alternative methods for extracting cyclobutanones from food samples?
A14: Yes, supercritical fluid extraction (SFE) using carbon dioxide has emerged as a rapid and efficient alternative to conventional extraction methods for isolating cyclobutanones from irradiated food products. [, ]
Q15: What resources are available for researchers interested in cyclobutanone chemistry?
A15: Access to specialized equipment, such as NMR spectrometers, GC/MS systems, and computational chemistry software, is essential for researchers working with cyclobutanones. Collaborations with synthetic chemists, analytical chemists, and computational chemists can significantly enhance research progress.
Q16: What are some significant milestones in the development of cyclobutanone chemistry?
A16: The discovery and development of [2+2] cycloaddition reactions involving ketenes and olefins represented a landmark achievement in cyclobutanone synthesis. The utilization of dichlorocyclobutanones as versatile intermediates in natural product synthesis, pioneered by researchers like Professor Marc Snapper, has significantly advanced the field. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


